Diethylstilbestrol disulfate is a synthetic compound derived from diethylstilbestrol, a nonsteroidal estrogen that was widely used in the past for various medical applications, including hormone replacement therapy and treatment of certain cancers. Diethylstilbestrol disulfate is characterized by its unique chemical structure and properties, which contribute to its biological activity and potential applications in scientific research.
Diethylstilbestrol disulfate can be synthesized from diethylstilbestrol through a sulfation process. This compound is not commonly found in nature but can be produced in laboratory settings for research purposes. The synthesis typically involves the reaction of diethylstilbestrol with sulfuric acid or other sulfating agents, leading to the formation of the disulfate ester.
Diethylstilbestrol disulfate falls under the category of synthetic organic compounds and is classified as a sulfate ester. It is related to the stilbene class of compounds, which are known for their estrogenic activity. The compound's chemical formula is , and it has a molecular weight of approximately 428.34 g/mol.
The synthesis of diethylstilbestrol disulfate generally involves the following steps:
The reaction conditions, such as temperature, concentration, and reaction time, are critical for optimizing yield and purity. Typically, the sulfation reaction is carried out at elevated temperatures to facilitate the reaction between the hydroxyl groups of diethylstilbestrol and the sulfating agent.
Diethylstilbestrol disulfate has a complex molecular structure characterized by two sulfate groups attached to the diethylstilbestrol backbone. The presence of these sulfate groups significantly alters its physicochemical properties compared to diethylstilbestrol.
Diethylstilbestrol disulfate can participate in various chemical reactions typical of sulfate esters:
The reactivity profile of diethylstilbestrol disulfate indicates that it can be sensitive to hydrolytic conditions, necessitating careful handling during experimental procedures.
Diethylstilbestrol disulfate exerts its biological effects primarily through interaction with estrogen receptors in target tissues. The mechanism involves:
Research indicates that compounds like diethylstilbestrol disulfate can lead to cellular responses similar to those elicited by natural estrogens, although they may also exhibit distinct pharmacological profiles due to their structural modifications.
The development of sulfated estrogen analogs emerged as a strategic response to fundamental pharmacological challenges inherent to natural steroid hormones. Researchers in the mid-20th century recognized that endogenous estrogens like estradiol and estrone exhibited limited oral bioavailability and rapid hepatic metabolism, severely restricting their therapeutic utility. This recognition coincided with growing understanding of sulfotransferase enzymes (particularly SULT1E1) that catalyze the transfer of sulfonate groups to estrogen molecules, fundamentally altering their biochemical behavior [6] [9].
The sulfation strategy exploited a key physiological pathway: the conversion of active estrogens into biologically inert sulfate conjugates that could serve as circulating reservoir forms. Estrone sulfate (E1S) was identified as the most abundant circulating estrogen in humans, with plasma concentrations 5-10 times higher than unconjugated estrogens and exhibiting a significantly extended half-life [2] [6]. This discovery revealed sulfation as a natural mechanism for regulating estrogenic activity through reversible deactivation, as sulfated estrogens cannot bind estrogen receptors (ERα or ERβ) due to steric hindrance and increased polarity [6] [9].
Pharmacologists recognized that synthetic sulfated analogs could offer:
Table 1: Key Endogenous Sulfated Estrogens and Their Properties
Compound | Relative Plasma Concentration | Receptor Binding Affinity | Primary Metabolic Role |
---|---|---|---|
Estrone sulfate (E1S) | 5-10x higher than E1/E2 | Negligible | Major circulating reservoir |
Estradiol sulfate (E2S) | Lower than E1S | Negligible | Minor storage form |
Dehydroepiandrosterone sulfate (DHEA-S) | Very high | Weak androgen precursor | Androgen/estrogen precursor pool |
The "sulfatase pathway" became a focal point in endocrine pharmacology, highlighting how steroid sulfatase enzymes in target tissues could reactivate sulfated estrogens through hydrolysis [2] [6]. This fundamental understanding paved the way for developing synthetic sulfated estrogen derivatives with optimized pharmacokinetic profiles.
Diethylstilbestrol disulfate emerged as a strategic molecular evolution of its parent compound diethylstilbestrol (DES), which was synthesized in 1938 and represented the first potent orally active synthetic estrogen [3] [10]. DES itself was a revolutionary pharmaceutical achievement, designed to overcome the limitations of natural estrogens through its stilbene-based nonsteroidal structure that conferred exceptional metabolic stability while maintaining high estrogen receptor affinity (approximately 468% of estradiol's affinity at ERα) [3].
The development of diethylstilbestrol disulfate (known under brand names such as Hydroestryl and Idroestril, with the developmental code M.G. 137) followed a clear pharmacological rationale [5]. Researchers sought to combine DES's inherent advantages with the benefits of sulfation:
Chemical synthesis pathway: DES disulfate was produced through esterification of the parent DES molecule at both phenolic hydroxyl groups, creating a symmetrical disulfate ester structure (C₁₈H₂₀O₈S₂) with molecular weight 428.47 g·mol⁻¹ [5]. This modification transformed the lipophilic DES into a water-soluble compound suitable for intravenous administration.
Timeline of development:
Table 2: Comparative Properties of DES and Its Disulfate Derivative
Property | Diethylstilbestrol (DES) | Diethylstilbestrol Disulfate |
---|---|---|
Chemical Formula | C₁₈H₂₀O₂ | C₁₈H₂₀O₈S₂ |
Molecular Weight | 268.36 g·mol⁻¹ | 428.47 g·mol⁻⁻¹ |
Water Solubility | Low | High |
Administration Routes | Oral, vaginal, topical, intravenous, intramuscular | Primarily intravenous |
ER Binding Affinity | High (468% of estradiol at ERα) | Negligible (prodrug) |
Metabolic Activation | Directly active | Requires sulfatase hydrolysis |
The sulfation approach applied to diethylstilbestrol disulfate represented one of several strategic molecular modifications explored to optimize nonsteroidal estrogen therapeutics. A comparative analysis reveals distinctive design philosophies:
Monosulfate vs. Disulfate Configurations: While many naturally occurring estrogens exist as monosulfates (e.g., estrone sulfate), DES disulfate featured bis-sulfation at both phenolic hydroxyl groups. This design provided complete estrogenic deactivation until enzymatic hydrolysis, minimizing any residual receptor binding that might occur with partial sulfation [5] [9]. The symmetrical disulfate structure also conferred enhanced aqueous solubility compared to monosulfated versions.
Enzymatic Susceptibility: The sulfate groups in DES disulfate demonstrated differential hydrolysis kinetics compared to steroid-based estrogen sulfates. DES disulfate was designed to be a substrate for ubiquitously expressed steroid sulfatase (STS), but exhibited different turnover rates compared to endogenous substrates like E1S due to its nonsteroidal structure. STS activity was known to be regulated by cytokines (IL-6, TNFα) in tissue-specific manners, potentially creating microenvironment-selective activation [6] [9].
Molecular Advantages: DES disulfate's nonsteroidal backbone provided crucial advantages over sulfated steroidal estrogens:
Reduced affinity for sex hormone-binding globulin (SHBG): Facilitating tissue distribution [3] [10]
Receptor Interaction Profile: Unlike endogenous sulfated estrogens that show no receptor binding, DES disulfate's hydrolysis product (DES) exhibited a distinct ER activation profile compared to estradiol. DES showed preferential induction of certain estrogen-responsive genes and demonstrated several-fold increased potency in hepatic effects versus uterine effects, a characteristic attributed to its nonsteroidal structure [3] [10].
Table 3: Sulfation Strategies in Synthetic Estrogen Design
Sulfation Approach | Representative Compounds | Activation Mechanism | Key Advantages |
---|---|---|---|
Phenolic Disulfation | Diethylstilbestrol disulfate | STS hydrolysis at target tissues | Complete deactivation; High water solubility |
Phenolic Monosulfation | Estrone sulfate analogs | Tissue-specific STS activation | Partial activation possible; Natural analog |
Alcoholic Sulfation | DHEA-S derivatives | Complex multi-enzyme conversion | Dual androgen/estrogen precursor potential |
Combined Sulfation-Aromatization | Androstenediol sulfate | Sulfatase + aromatase activation | Tissue-specific estrogen delivery |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4